3-Cyclopropoxy-4-iodobenzaldehyde
CAS No.:
Cat. No.: VC19812577
Molecular Formula: C10H9IO2
Molecular Weight: 288.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9IO2 |
|---|---|
| Molecular Weight | 288.08 g/mol |
| IUPAC Name | 3-cyclopropyloxy-4-iodobenzaldehyde |
| Standard InChI | InChI=1S/C10H9IO2/c11-9-4-1-7(6-12)5-10(9)13-8-2-3-8/h1,4-6,8H,2-3H2 |
| Standard InChI Key | NNSGLLCDPCLZJP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=C(C=CC(=C2)C=O)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzaldehyde core substituted at the 3-position with a cyclopropoxy group () and at the 4-position with an iodine atom. This arrangement creates distinct electronic perturbations: the electron-withdrawing iodine atom polarizes the aromatic ring, while the cyclopropoxy group introduces steric constraints and modulates electronic delocalization . The IUPAC name, 3-cyclopropyloxy-4-iodobenzaldehyde, reflects this substitution pattern unambiguously .
Stereoelectronic Effects
The cyclopropoxy group’s strained three-membered ring induces unique bonding characteristics. The C–O–C angle in cyclopropoxy derivatives (approximately 60°) deviates significantly from the tetrahedral angle, leading to increased ring strain and reactivity. Concurrently, the iodine atom’s polarizability enhances the compound’s susceptibility to electrophilic and nucleophilic attacks at specific positions .
Spectroscopic and Computational Data
PubChem provides computed descriptors for 3-cyclopropoxy-4-iodobenzaldehyde, including:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 288.08 g/mol | PubChem 2.1 |
| XLogP3-AA | 2.6 | XLogP3 3.0 |
| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Exact Mass | 287.96473 Da | PubChem 2.1 |
The SMILES notation and InChIKey NNSGLLCDPCLZJP-UHFFFAOYSA-N further specify its connectivity and stereochemical uniqueness .
Synthesis and Reactivity
Challenges in Synthesis
The steric bulk of the cyclopropoxy group may hinder regioselective iodination, necessitating protective group strategies or transition metal catalysis. Additionally, the aldehyde’s susceptibility to oxidation requires careful control of reaction conditions .
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
-
Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases) and nucleophilic additions.
-
Iodine Atom: Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann couplings), enabling carbon-carbon bond formation .
Collision-induced dissociation (CID) studies on related iodobenzaldehydes reveal fragmentation pathways dominated by iodine loss and hydrogen radical elimination, underscoring the lability of the C–I bond under high-energy conditions .
Applications and Functional Utility
Pharmaceutical Intermediates
The iodine atom’s versatility in cross-coupling reactions positions 3-cyclopropoxy-4-iodobenzaldehyde as a valuable intermediate in drug discovery. For example, it could serve as a precursor to kinase inhibitors or antiviral agents, where the cyclopropoxy group enhances metabolic stability .
Materials Science
In polymer chemistry, the aldehyde group facilitates post-polymerization modifications, while the iodine atom enables incorporation into conjugated systems via Sonogashira couplings. Such applications exploit the compound’s dual functionality to tailor material properties like conductivity or luminescence .
Comparative Analysis with Structural Analogues
4-Cyclopropoxy-3-iodobenzaldehyde Isomer
The positional isomer, 4-cyclopropoxy-3-iodobenzaldehyde (PubChem CID 72232888), differs only in substituent positions but exhibits distinct physicochemical properties:
| Property | 3-Cyclopropoxy-4-iodo | 4-Cyclopropoxy-3-iodo |
|---|---|---|
| SMILES | C1CC1OC2=C(C=CC(=C2)C=O)I | C1CC1OC2=C(C=C(C=C2)C=O)I |
| InChIKey | NNSGLLCDPCLZJP | QEBMYJVQRQCLSD |
| XLogP3-AA | 2.6 | 2.6 |
Despite identical molecular weights and XLogP values, the isomers’ fragmentation patterns in mass spectrometry differ due to varying substituent electronic effects .
Halogenated Benzaldehyde Derivatives
Comparisons with simpler analogues highlight the cyclopropoxy group’s impact:
| Compound | Key Features | Applications |
|---|---|---|
| 4-Iodobenzaldehyde | Lacks cyclopropoxy group; simpler | Classic electrophilic substitution |
| 3-Cyclopropylbenzaldehyde | No iodine; different reactivity | Ligand design in coordination chemistry |
The cyclopropoxy-iodo combination in 3-cyclopropoxy-4-iodobenzaldehyde offers a balance of steric hindrance and electronic modulation absent in these analogues .
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